molecular formula C13H19NO4 B13837121 3,5-Dimethoxyphenyl diethylcarbamate

3,5-Dimethoxyphenyl diethylcarbamate

Cat. No.: B13837121
M. Wt: 253.29 g/mol
InChI Key: NTRQMDWVGJZFEK-UHFFFAOYSA-N
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Description

3,5-Dimethoxyphenyl diethylcarbamate is an organic compound with the molecular formula C13H19NO4 and a molecular weight of 253.3 g/mol It is characterized by the presence of two methoxy groups attached to a phenyl ring and a diethylcarbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dimethoxyphenyl diethylcarbamate can be synthesized through a reaction involving 3,5-dimethoxyphenol, diethylcarbamoyl chloride, and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions for about 12 hours. The mixture is then diluted with water and extracted with an organic solvent like diethyl ether. The organic layer is washed with sodium hydroxide solution, water, and brine, then dried and concentrated to yield the product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors and separation equipment to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxyphenyl diethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Dimethoxyphenyl diethylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-dimethoxyphenyl diethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethoxyphenyl methylcarbamate
  • 3,5-Dimethoxyphenyl ethylcarbamate
  • 3,5-Dimethoxyphenyl propylcarbamate

Uniqueness

3,5-Dimethoxyphenyl diethylcarbamate is unique due to its specific combination of methoxy and diethylcarbamate functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

IUPAC Name

(3,5-dimethoxyphenyl) N,N-diethylcarbamate

InChI

InChI=1S/C13H19NO4/c1-5-14(6-2)13(15)18-12-8-10(16-3)7-11(9-12)17-4/h7-9H,5-6H2,1-4H3

InChI Key

NTRQMDWVGJZFEK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)OC1=CC(=CC(=C1)OC)OC

Origin of Product

United States

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